molecular formula C₁₇H₁₇ClN₆O₃ B121070 Zopiclone CAS No. 43200-80-2

Zopiclone

货号 B121070
CAS 编号: 43200-80-2
分子量: 388.8 g/mol
InChI 键: GBBSUAFBMRNDJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zopiclone is a non-benzodiazepine hypnotic agent that is used in the treatment of insomnia. It is chemically distinct from benzodiazepines and is classified as a cyclopyrrolone. It acts on the GABA_A receptor complex, potentially at a site that is closely related to, but distinct from, the benzodiazepine binding site. Zopiclone has been shown to be effective in improving sleep quality in both elderly and younger patients with insomnia, with a typical optimal dose of 7.5mg for elderly patients. It has a relatively low propensity to cause residual clinical effects and has been reported to have a low dependence potential .

Synthesis Analysis

Molecular Structure Analysis

Zopiclone's molecular structure is characterized by its cyclopyrrolone core, which is a five-membered lactam ring. This structure is responsible for its pharmacological activity and distinguishes it from benzodiazepines. The interaction of zopiclone with the GABA_A receptor complex is thought to involve a binding site that is distinct from the classical benzodiazepines, as suggested by studies on the binding properties of zopiclone and diazepam using recombinant receptors .

Chemical Reactions Analysis

The electrochemical behavior of zopiclone has been studied, revealing that it undergoes reduction in two 2-electron steps across a range of pH levels. The first step involves the reduction of the pyrazine ring and is reversible in acidic and neutral solutions. These electrochemical properties are significant for the quantitative measurement of zopiclone using techniques such as DC polarography and adsorptive stripping voltammetry .

Physical and Chemical Properties Analysis

Zopiclone's pharmacokinetic properties classify it as a hypnotic with an intermediate-short half-life of 5-7 hours. This contributes to the low incidence of unwanted effects reported. The drug's metabolism involves cytochrome P-450 3A4 and 2C8, with CYP3A4 being the major enzyme involved in its metabolism in vitro. Zopiclone is extensively metabolized in the liver, producing metabolites such as N-desmethyl-zopiclone and N-oxide-zopiclone .

Case Studies

A case study of zopiclone poisoning was reported, where a fatal suicidal overdose was analyzed to study the tissue distribution and potential for postmortem diffusion of zopiclone. The study found that zopiclone showed little preferential concentration in solid organs and had relatively stable postmortem blood concentrations, with little drug redistribution artifacts . Another case study discussed zopiclone dependence in a patient with insomnia related to torticollis, highlighting the drug's potential for dependence in certain individuals, despite its general low dependence liability .

科学研究应用

Specific Scientific Field

Neuropharmacology

Summary of the Application

Zopiclone, along with other Z-drugs like Zolpidem and Eszopiclone, has been studied for its effects on human GABAA receptors containing γ1, γ2, and γ3 subunits . These receptors are found in certain regions of the brain involved in sleep .

Methods of Application or Experimental Procedures

The study evaluated the modulatory properties of five non-benzodiazepine Z-drugs on human α1β2γ receptors using all three γ subtypes . This was accomplished using concatenated GABAA pentamers expressed in Xenopus laevis oocytes and measured via two-electrode voltage clamp .

Results or Outcomes

The study found that zaleplon and indiplon modulate γ3-containing receptors equally as efficacious as γ2-containing receptors . Eszopiclone modulated γ3-containing receptors with reduced efficacy but no reduction in potency .

Application in Sleep Disorders Treatment

Specific Scientific Field

Sleep Disorders Treatment

Summary of the Application

Eszopiclone, the active S (+)-enantiomer of zopiclone, was approved by the FDA for the treatment of insomnia in adult patients . It became the first sedative hypnotic approved by the FDA for the long-term treatment of chronic insomnia .

Methods of Application or Experimental Procedures

Eszopiclone is administered orally in dosages of 1, 2, and 3 mg . It has been shown to improve insomnia associated with comorbid conditions .

Results or Outcomes

Eszopiclone 2 and 3 mg consistently demonstrated significant improvements of the primary variable, latency to persistent sleep, assessed subjectively or objectively, in short- and long-term clinical trials . Improvements in sleep maintenance, sleep quality, and daytime functioning have also been observed .

Application in Shift Work Sleep Disorder

Specific Scientific Field

Sleep Medicine

Summary of the Application

Zopiclone has been studied for its potential use in treating sleep disorders in shift workers . Shift work sleep disorder is a circadian rhythm sleep disorder characterized by insomnia, excessive sleepiness, or both due to shift work.

Methods of Application or Experimental Procedures

The study involved administering Zopiclone to shift workers and assessing its effects on sleep quality and duration .

Results or Outcomes

The study found that Zopiclone was ineffective in improving sleep quality or increasing sleep time in shift workers . More research in this area has been recommended .

Application in Pharmacology

Specific Scientific Field

Pharmacology

Summary of the Application

Zopiclone is a novel hypnotic agent used in the treatment of insomnia . Its mechanism of action is based on modulating benzodiazepine receptors . In addition to Zopiclone’s benzodiazepine pharmacological properties, it also has some barbiturate-like properties .

Methods of Application or Experimental Procedures

Zopiclone is administered orally as a treatment for insomnia . Its effects on sleep are assessed through various sleep parameters .

Application in Treatment of Comorbid Insomnia

Specific Scientific Field

Sleep Medicine

Summary of the Application

Eszopiclone 3 mg has been shown to improve insomnia associated with comorbid conditions . Tolerance with eszopiclone was not apparent in any of the sleep parameters for up to 12 months treatment duration and rebound insomnia, where documented, tends to be transient and limited to the first night of withdrawal .

Methods of Application or Experimental Procedures

Eszopiclone is administered orally in dosages of 1, 2, and 3 mg . It has been shown to improve insomnia associated with comorbid conditions .

Results or Outcomes

Eszopiclone 3 mg has been shown to improve insomnia associated with comorbid conditions . Tolerance with eszopiclone was not apparent in any of the sleep parameters for up to 12 months treatment duration and rebound insomnia, where documented, tends to be transient and limited to the first night of withdrawal .

Application in Modulating GABAA Receptors

Specific Scientific Field

Neuropharmacology

Summary of the Application

Eszopiclone modulated γ3-containing receptors with reduced efficacy but no reduction in potency . These data demonstrate that the imidazopyridines zaleplon and indiplon are well suited to further investigate potential γ3 effects on sleep in vivo .

Methods of Application or Experimental Procedures

The study evaluated the modulatory properties of five non-benzodiazepine Z-drugs on human α1β2γ receptors using all three γ subtypes . This was accomplished using concatenated GABAA pentamers expressed in Xenopus laevis oocytes and measured via two-electrode voltage clamp .

Results or Outcomes

Eszopiclone modulated γ3-containing receptors with reduced efficacy but no reduction in potency . These data demonstrate that the imidazopyridines zaleplon and indiplon are well suited to further investigate potential γ3 effects on sleep in vivo .

安全和危害

Zopiclone can put you at risk for addiction, abuse, and misuse . Misuse or abuse of this drug can lead to overdose or death, especially when used along with certain other drugs, alcohol, or street drugs . Some people taking this drug have done things like sleepwalking, sleep driving, making and eating food, having sex, or other actions while not fully awake . Regular long-term use of zopiclone is not recommended .

未来方向

You’ll usually be prescribed zopiclone for just 2 to 4 weeks . This is because your body gets used to this medicine quickly, and after this time it’s unlikely to have the same effect . Your body can also become dependent on it . Do not stop taking zopiclone suddenly without speaking to your doctor .

属性

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041155
Record name Zopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L
Record name SID866104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone.
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zopiclone

CAS RN

43200-80-2
Record name Zopiclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name zopiclone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zopiclone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPICLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zopiclone
Reactant of Route 2
Reactant of Route 2
Zopiclone
Reactant of Route 3
Reactant of Route 3
Zopiclone
Reactant of Route 4
Reactant of Route 4
Zopiclone
Reactant of Route 5
Reactant of Route 5
Zopiclone
Reactant of Route 6
Zopiclone

Citations

For This Compound
22,000
Citations
C Fernandez, C Martin, F Gimenez, R Farinotti - Clinical pharmacokinetics, 1995 - Springer
… the quantitation of zopiclone in biological … zopiclone metabolites (N-demethyl-zopiclone and zopicloneN-oxide). Most of these assays measure concentrations of unresolved zopiclone, …
Number of citations: 105 link.springer.com
AN Wadworth, D McTavish - Drugs & Aging, 1993 - Springer
… zopiclone also binds to regulatory sites on the GABA A receptor complex in the central nervous system. Zopiclone … Rebound insomnia after zopiclone withdrawal is rare and is generally …
Number of citations: 102 link.springer.com
A Doble, T Canton, C Malgouris, JM Stutzmann… - European …, 1995 - cambridge.org
… hypnotic drug zopiclone involves allosteric modulation of the GABAA receptor. Zopiclone displaces the … This review will discuss the interaction of zopiclone with the GABAA receptor. …
Number of citations: 46 www.cambridge.org
J Gaillot, D Heusse, GW Hougton, JM Aurele… - Pharmacology, 1983 - karger.com
… Zopiclone Pharmacokinetics Metabolism Animals Humans Abstract Pharmacokinetics and metabolism of a new hypnotic, zopiclone (ZD), were studied under the following conditions: (1…
Number of citations: 138 karger.com
G Hajak - Drug safety, 1999 - Springer
… Zopiclone is indicated for short term use, and should not be prescribed … zopiclone with that of a number of commonly used short-, medium- and long-acting benzodiazepines. Zopiclone …
Number of citations: 90 link.springer.com
S Noble, HD Langtry, HM Lamb - Drugs, 1998 - Springer
… zopiclone and flurazepam have produced inconsistent results. Tolerance to the effects of zopiclone … the potential for tolerance during long term zopiclone treatment is therefore unclear. …
Number of citations: 148 link.springer.com
N Cimolai - Canadian family physician, 2007 - cfp.ca
… He had been taking zopiclone for approximately 5 years. Initially, he was … zopiclone. Trials of trazodone and amitriptyline were then prescribed as he attempted to reduce the zopiclone …
Number of citations: 90 www.cfp.ca
KL Goa, RC Heel - Drugs, 1986 - Springer
Synopsis: Zopiclone 1 is the first of the cyclopyrrolones, a new class of psychotherapeutic agents possessing a pharmacological profile of high efficacy and low toxicity similar to that of …
Number of citations: 202 link.springer.com
DR Drover - Clinical pharmacokinetics, 2004 - Springer
… Similar to the benzodiazepines, zaleplon, zolpidem and zopiclone … Zaleplon, zolpidem and zopiclone are structurally distinct. … The duration of action of zaleplon, zolpidem and zopiclone …
Number of citations: 303 link.springer.com
L Julou, MC Bardone, JC Blanchard, C Garret… - Pharmacology, 1983 - karger.com
… zopiclone in the rat, in com parison with those of BZD and barbiturates, and the duration of action of zopiclone … Finally, some electrophysiological studies were performed with zopiclone …
Number of citations: 76 karger.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。